Ethyl (3-propylthio)propylamine
Description
Ethyl (3-propylthio)propylamine is a tertiary amine featuring a propylthio ether (-S-CH₂CH₂CH₃) group and an ethyl substituent. For example, thiourea derivatives of propylamine are synthesized by reacting amines with phenyl isothiocyanate (), and quaternization of tertiary amines using methyl iodide is well-documented (). These methods imply that this compound might be synthesized through similar thiol-amine coupling or alkylation steps.
Key physical-chemical properties can be inferred from related compounds:
Properties
Molecular Formula |
C8H19NS |
|---|---|
Molecular Weight |
161.31 g/mol |
IUPAC Name |
N-ethyl-3-propylsulfanylpropan-1-amine |
InChI |
InChI=1S/C8H19NS/c1-3-7-10-8-5-6-9-4-2/h9H,3-8H2,1-2H3 |
InChI Key |
SAJHWCCWVHBKJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCCCNCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Properties
The table below compares Ethyl (3-propylthio)propylamine with structurally related amines:
Reactivity and Stability
- Radical Formation: 3-(Methylthio)propylamine forms intramolecular S∴N three-electron-bonded radical cations under oxidative conditions, enhancing stability in aqueous systems ().
- Oxidative Degradation : Propylamine-based adsorbents degrade faster than ethylenediamine analogs under oxidizing conditions, with tertiary amines showing higher stability (). This suggests this compound’s tertiary structure could improve durability in catalytic or environmental applications.
Toxicity and Environmental Impact
- Chlorinated aliphatic amines (e.g., chloropropylamine) exhibit EC50 values ~12–20 μM in Microtox assays, indicating moderate toxicity ().
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